molecular formula C15H9ClN4O B8730311 9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104614-95-1

9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B8730311
CAS No.: 104614-95-1
M. Wt: 296.71 g/mol
InChI Key: MAKPSBBZLHQMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential pharmacological properties, including its role as an antagonist at adenosine receptors . The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 9th position and a phenyl group at the 2nd position.

Preparation Methods

The synthesis of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form 2-phenyl-4H-3,1-benzoxazin-4-one hydrazone. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield the desired triazoloquinazoline compound .

Chemical Reactions Analysis

9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased neurotransmitter release and modulation of cardiovascular and neurological functions .

Properties

CAS No.

104614-95-1

Molecular Formula

C15H9ClN4O

Molecular Weight

296.71 g/mol

IUPAC Name

9-chloro-2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C15H9ClN4O/c16-10-6-7-12-11(8-10)14-18-13(9-4-2-1-3-5-9)19-20(14)15(21)17-12/h1-8H,(H,17,21)

InChI Key

MAKPSBBZLHQMKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.